(2E)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide
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Overview
Description
(2E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANOPROP-2-ENAMIDE is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a cyanoprop-2-enamide backbone with chlorinated and trifluoromethylated phenyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANOPROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nitration and Halogenation: Initial steps often involve nitration and halogenation of the phenyl rings to introduce the chlorine and trifluoromethyl groups.
Coupling Reactions: The intermediate compounds are then coupled using reagents such as palladium catalysts to form the cyanoprop-2-enamide backbone.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANOPROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Halogenated phenyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(2E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANOPROP-2-ENAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANOPROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
2-Methyl-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxyacetic acid: A compound with similar trifluoromethyl and phenyl groups, used as a peroxisome proliferator-activated receptor agonist.
Uniqueness
(2E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANOPROP-2-ENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyanoprop-2-enamide backbone and the presence of both chlorinated and trifluoromethylated phenyl groups make it a versatile compound for various applications.
Properties
Molecular Formula |
C24H15Cl2F3N2O2 |
---|---|
Molecular Weight |
491.3 g/mol |
IUPAC Name |
(E)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide |
InChI |
InChI=1S/C24H15Cl2F3N2O2/c25-19-6-1-16(2-7-19)14-33-20-8-3-15(4-9-20)11-17(13-30)23(32)31-22-12-18(24(27,28)29)5-10-21(22)26/h1-12H,14H2,(H,31,32)/b17-11+ |
InChI Key |
OLSUEPFENWETLO-GZTJUZNOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C(\C#N)/C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
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